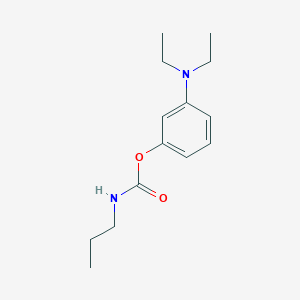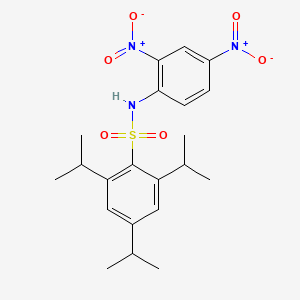
N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is a compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of the sulfonamide group (SO2NH2) and are widely used in various fields, including medicine and agriculture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride with 2,4-dinitroaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, including the presence of multiple isopropyl groups and nitro substituents. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
61072-79-5 |
|---|---|
分子式 |
C21H27N3O6S |
分子量 |
449.5 g/mol |
IUPAC名 |
N-(2,4-dinitrophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H27N3O6S/c1-12(2)15-9-17(13(3)4)21(18(10-15)14(5)6)31(29,30)22-19-8-7-16(23(25)26)11-20(19)24(27)28/h7-14,22H,1-6H3 |
InChIキー |
TUCJLJZOHUGMSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

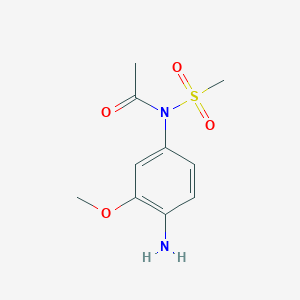
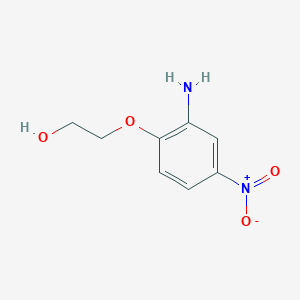
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
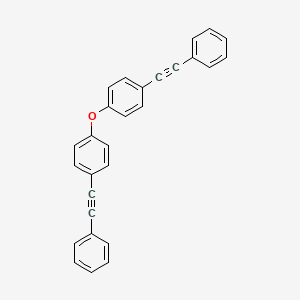
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)



